1-[1-(2-Phenylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Overview
Description
1-[1-(2-Phenylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H22F3N3O3 and its molecular weight is 397.398. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research on related imidazolidine-2,4-dione derivatives has shown their potential in antimicrobial applications. For example, a study on the synthesis and antimicrobial activity of thiazolidine-2,4-diones revealed that these compounds exhibited good activity against gram-positive bacteria, showcasing their potential in addressing bacterial infections (Prakash et al., 2011).
Structural and Spectral Analysis
Another aspect of scientific interest involves the structural and spectral analysis of imidazolidine-2,4-dione derivatives. A study demonstrated the synthesis and characterization of racemic imidazolidine-2,4-diones, highlighting the importance of structural elucidation in understanding the properties of these compounds (Prasad et al., 2018).
Cancer Efflux Pump Inhibition
The inhibition of cancer efflux pumps represents another critical research area. An investigation into the pharmacophoric features of imidazolidin-2,4-dione derivatives for inhibiting the ABCB1 cancer efflux pump demonstrated significant cytotoxic and antiproliferative properties, suggesting a promising avenue for cancer treatment (Żesławska et al., 2019).
Anticancer Activity
The synthesis and evaluation of imidazolidine-2,4-dione derivatives for anticancer activity have been a significant focus. Studies have synthesized various derivatives and evaluated their efficacy against different cancer cell lines, revealing some compounds with remarkable broad-spectrum cytotoxic potency, indicating the potential for developing new anticancer agents (El-Sayed et al., 2018).
Anticonvulsant Effects
Exploring the anticonvulsant effects of imidazolidine derivatives has also been a key area of research. For instance, the study of histamine H3 receptor ligands incorporating antiepileptic moieties demonstrated that some derivatives could exhibit anticonvulsant effects, suggesting a novel approach to epilepsy treatment (Sadek et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli .
Mode of Action
The compound interacts with the NLRP3 inflammasome, potentially inhibiting its function .
Biochemical Pathways
The NLRP3 inflammasome is involved in various biochemical pathways, particularly those related to inflammation and immune response . By inhibiting the NLRP3 inflammasome, the compound can potentially affect these pathways and their downstream effects.
Result of Action
The compound’s action results in the inhibition of the NLRP3 inflammasome, which can lead to a decrease in inflammation and immune response . This could potentially be beneficial in the treatment of various diseases and conditions where the NLRP3 inflammasome plays a role.
Properties
IUPAC Name |
1-[1-(2-phenylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3/c1-13(14-5-3-2-4-6-14)17(27)23-9-7-15(8-10-23)24-11-16(26)25(18(24)28)12-19(20,21)22/h2-6,13,15H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAVLSZSCMDCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.